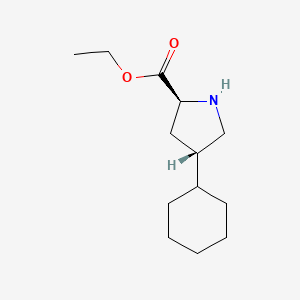
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate, also known as JNJ-42153605, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate involves the modulation of the GABAB receptor. The compound acts as a positive allosteric modulator of the receptor, which enhances its activity. This leads to an increase in the inhibitory tone of the GABAergic system, resulting in anxiolytic and antidepressant effects. The compound has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of pain, addiction, and cognitive disorders. The compound has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and noradrenaline, which may contribute to its therapeutic effects. The compound has also been shown to have a good safety profile and low toxicity.
実験室実験の利点と制限
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has several advantages for lab experiments. It has a good safety profile and low toxicity, making it suitable for in vitro and in vivo studies. The compound is also stable and can be easily synthesized in large quantities. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for the research on Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate. One potential direction is the investigation of its potential use in the treatment of pain, addiction, and cognitive disorders. The compound has also been shown to have anxiolytic and antidepressant effects, and further research is needed to understand its mechanism of action and potential therapeutic applications. Another future direction is the development of more potent and selective compounds that target the GABAB receptor. This may lead to the development of more effective therapies for anxiety and mood disorders.
Conclusion
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate is a promising compound with potential therapeutic applications. The compound has been shown to have anxiolytic and antidepressant effects in animal models and acts as a positive allosteric modulator of the GABAB receptor. Further research is needed to understand its mechanism of action and potential therapeutic applications. The compound has several advantages for lab experiments, including a good safety profile and low toxicity. However, its solubility and bioavailability may affect its efficacy in vivo. Future research may focus on the development of more potent and selective compounds that target the GABAB receptor.
合成法
The synthesis of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate involves the reaction of cyclohexanone with ethyl (S)-4-chloropyrrolidine-2-carboxylate in the presence of a base. The resulting product is then purified through column chromatography to obtain the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It acts as a positive allosteric modulator of the GABAB receptor, which plays a crucial role in the regulation of anxiety and mood. The compound has also been investigated for its potential use in the treatment of pain, addiction, and cognitive disorders.
特性
IUPAC Name |
ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h10-12,14H,2-9H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJFWKQURBNFEZ-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.5]octane-7-carbaldehyde](/img/structure/B2558726.png)
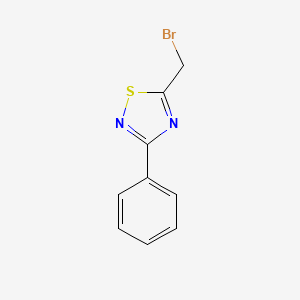
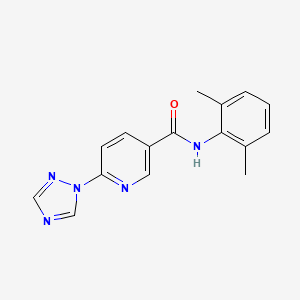
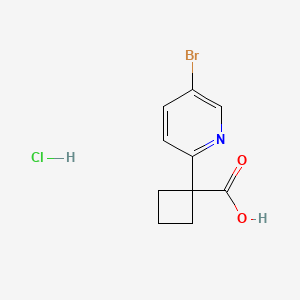
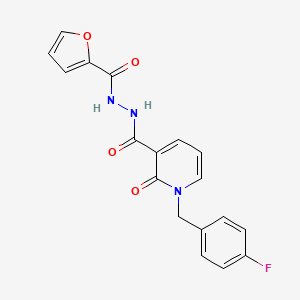

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)
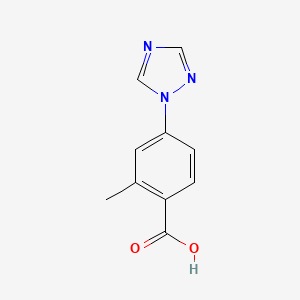
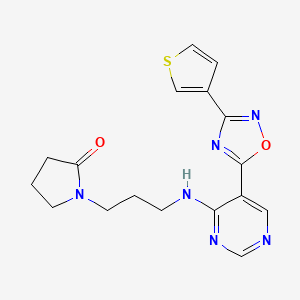
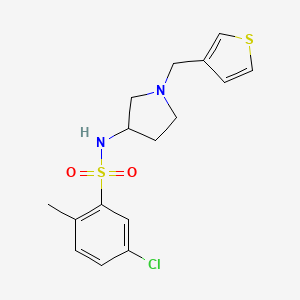
![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)
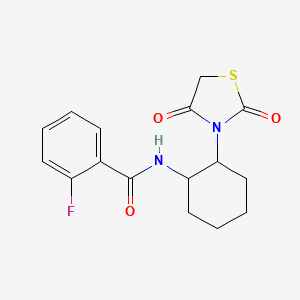
![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2558742.png)
